molecular formula C10H11N5O2S3 B2570936 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 893156-74-6

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2570936
CAS No.: 893156-74-6
M. Wt: 329.41
InChI Key: WQNJZKRKMBQQIA-UHFFFAOYSA-N
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Description

The compound “2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . This ring is known to exhibit a wide range of biological activities .

Scientific Research Applications

Glutaminase Inhibition

One significant application of a related compound, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), which shares a structural similarity with the target compound, is as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). This inhibition has been observed to curtail the growth of human lymphoma B cells both in vitro and in mouse xenograft models. Further structure-activity relationship (SAR) studies have indicated that certain truncated analogs maintain the inhibitory potency of BPTES, hinting at potential for improving drug-like properties including aqueous solubility (Shukla et al., 2012).

Pharmacophore Hybridization

The concept of pharmacophore hybridization is used extensively in designing drug-like small molecules with potential anticancer properties. In one study, 5-amino-1,3,4-thiadiazole-2-thiol was utilized as a starting reagent, and the resulting synthesized compound demonstrated a substantial anticancer activity in the "60 lines screening" (NCI DTP protocol), indicating its potential as an anticancer agent (Yushyn et al., 2022).

Antimicrobial Activities

Compounds structurally related to the target compound have been synthesized and evaluated for their antimicrobial activities. A study synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide and tested them against various bacterial and fungal strains. The compounds displayed notable in vitro antibacterial activity against pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, some 1,3,4-thiadiazole derivatives are known to have anticonvulsant activity .

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2S3/c1-5-3-18-8(11-5)13-7(17)4-19-10-15-14-9(20-10)12-6(2)16/h3H,4H2,1-2H3,(H,11,13,17)(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNJZKRKMBQQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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